molecular formula C12H16O4 B2717504 (2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid CAS No. 187084-06-6

(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid

Cat. No. B2717504
CAS RN: 187084-06-6
M. Wt: 224.256
InChI Key: FRELPDYZPNNWJO-QMMMGPOBSA-N
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Description

The compound is a derivative of phenylacetic acid, which is an organic compound containing a phenyl functional group and an acetic acid functional group . Its structure suggests that it might have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely include a phenyl ring (a cyclic group of atoms with the formula C6H5), two methoxy groups (-OCH3), a carboxylic acid group (-COOH), and a methyl group (-CH3) attached to the second carbon in the chain .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to participate in a variety of chemical reactions. For instance, boronic acids and their esters are known to be involved in Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

Based on the similar compound 2,5-Dimethoxyphenylacetic acid, the compound might appear as white to cream to yellow crystals or powder . The melting point could be around 121.0-128.0°C .

Safety and Hazards

As with all chemicals, proper safety precautions should be taken while handling this compound. It’s important to use personal protective equipment and follow safe laboratory practices .

properties

IUPAC Name

(2S)-3-(3,5-dimethoxyphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8(12(13)14)4-9-5-10(15-2)7-11(6-9)16-3/h5-8H,4H2,1-3H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRELPDYZPNNWJO-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC(=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC(=CC(=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid

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